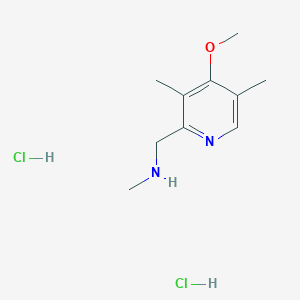
2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (TMBN) is a novel boron-containing compound that has recently been studied for its potential applications in various scientific fields. TMBN is a type of boron-containing compound that is composed of two benzyloxy-1-naphthyl groups and four trimethyl groups connected to a central boron atom. Boron-containing compounds like TMBN have been studied for their potential applications in various scientific fields due to their unique properties, such as their high thermal stability, low toxicity, and their ability to form strong bonds with other molecules. TMBN has been studied for its potential applications in the fields of catalysis, materials science, and biochemistry.
科学的研究の応用
2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential applications in various scientific fields, such as catalysis, materials science, and biochemistry. In catalysis, 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used as a catalyst for the synthesis of various organic compounds. In materials science, 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used as a reagent for the synthesis of new materials with unique properties. In biochemistry, 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential applications in drug delivery, gene delivery, and cell imaging.
作用機序
2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a boron-containing compound that has a unique structure that allows it to form strong bonds with other molecules. The boron atom in 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is surrounded by four trimethyl groups and two benzyloxy-1-naphthyl groups, which form a cage-like structure that can interact with other molecules. This cage-like structure allows 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane to form strong bonds with other molecules, which can be used to facilitate the synthesis of various organic compounds.
Biochemical and Physiological Effects
2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential applications in the fields of drug delivery, gene delivery, and cell imaging. In drug delivery, 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be used to deliver drugs to targeted cells in the body. In gene delivery, 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be used to deliver genetic material to targeted cells in the body. In cell imaging, 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be used to image cells in the body, which can be used to diagnose various diseases.
実験室実験の利点と制限
2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several advantages for lab experiments. It is highly stable, low toxic, and can form strong bonds with other molecules, which makes it useful for various scientific applications. Additionally, 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is relatively easy to synthesize, which makes it ideal for use in lab experiments. However, 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane also has some limitations for lab experiments. It is relatively expensive and difficult to obtain, which can make it difficult to use in lab experiments.
将来の方向性
The potential applications of 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane are still being explored, and there are many potential future directions for research. One potential future direction is to explore the potential applications of 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in drug development. 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could potentially be used to develop new drugs that target specific cells in the body. Additionally, 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used to develop new materials with unique properties, such as materials that are more resistant to heat or chemicals. Finally, 2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used to develop new methods for gene delivery and cell imaging, which could be used to diagnose and treat various diseases.
合成法
2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized using two different methods: direct synthesis and indirect synthesis. The direct synthesis method involves the reaction of 2-(2-benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane borate salt with an aryl bromide in the presence of a base such as potassium carbonate. The indirect synthesis method involves the reaction of 2-(2-benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane borate salt with an aryl bromide in the presence of an acid such as hydrochloric acid. The indirect synthesis method is more commonly used due to its higher yield and shorter reaction time.
特性
IUPAC Name |
4,4,6-trimethyl-2-(2-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BO3/c1-17-15-23(2,3)27-24(26-17)22-20-12-8-7-11-19(20)13-14-21(22)25-16-18-9-5-4-6-10-18/h4-14,17H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNYXOSCNVOZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC3=CC=CC=C23)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzyloxy-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














